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Compound Focus: Nvp-adw742

CAS No.: 475488-23-4

Cat. No.: S548342

The table below summarizes the key data, showing that NVP-ADW742's activity against Bcr-Abl is

negligible compared to its primary target and to dedicated Bcr-Abl inhibitors.

. . Bcr-Abl
Inhibitor Primary . ..
Inhibition Key Selectivity Notes
Name Target (ICso)
(ICs0)
NVP- IGF-1R (0.17 >5uM [2] [4] [3] >16-fold more selective for IGF-1R over InsR,;
ADW742 uM) [1] [2] [3] minimal activity on Becr-Abl, c-Kit, HER2, PDGFR,
VEGFR-2 [1] [2] [4].
Imatinib Bcer-Abl (=0.1- =0.1-0.15 uMm Also inhibits PDGFR and c-Kit with similar potency
0.15 pM) [5] [5] [5].
Nilotinib Bcr-Abl N/A (from Second-generation inhibitor; effective against many
search results) imatinib-resistant Bcr-Abl mutants, except T315I [5].
Ponatinib Ber-Abl N/A (from Third-generation inhibitor; effective against the

search results)  T315I "gatekeeper" mutation [5].

> Note: ICso is the half-maximal inhibitory concentration, a measure of a compound's potency. A lower

value indicates greater potency. The data clearly shows that NVP-ADW?742's effect on Bcr-Abl is over 29
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times weaker than its effect on IGF-1R and vastly weaker than dedicated Bcr-Abl inhibitors.

Experimental Evidence and Protocols

The conclusion that NVP-ADW742 has little activity against Bcr-Abl is supported by specific experimental

data:

¢ Cellular Kinase Assays: Studies using "Capture ELISAS" to assess kinase autophosphorylation
have determined that the 1Cso of NVP-ADW742 for Bcr-Abl p210 is greater than 5 pM [2] [4] [3]. This
means very high concentrations of the drug are needed to achieve minimal inhibition, confirming its
weak activity.

e Comparison with Established Inhibitors: The primary role of Bcr-Abl inhibitors is to target the BCR-
ABL1 fusion protein, a key driver of Chronic Myelogenous Leukemia (CML) [5]. Inhibitors like imatinib,
nilotinib, and ponatinib are designed specifically for this purpose and show potent activity in the
nanomolar (nM) range [5]. In contrast, NVP-ADW742's activity is in the micromolar (uM) range,
making it unsuitable for Bcr-Abl inhibition.

Primary Mechanism of Action of NVP-ADW742

NVP-ADW?742 is functionally characterized as a selective Insulin-like Growth Factor-1 Receptor (IGF-
1R) tyrosine kinase inhibitor [6] [2] [3].

¢ Its main mechanism involves blocking IGF-1R autophosphorylation and downstream signaling (e.qg.,
Akt phosphorylation), leading to antiproliferative and pro-apoptotic effects in various tumor cells [2]

[3].
¢ It demonstrates significant in vivo antitumor activity in models of multiple myeloma, both as a
monotherapy and in combination with cytotoxic chemotherapy [6] [2] [4].

The following diagram illustrates the specific signaling pathway targeted by NVP-ADW742 and the

experimental workflow for validating its activity:
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NVP-ADW742 Signaling Pathway & Assay

IGF-1 Ligand NVP-ADW742

Inhibits
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(70-80% confluency)
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(0.5% FCS, 24 hrs)
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IGF-1 (10 ng/mL, 10 min)

Promotes

Tumor Cell Growth &
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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